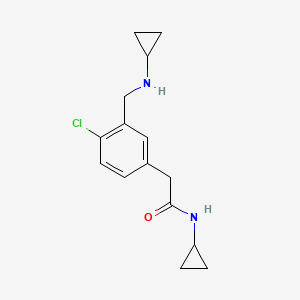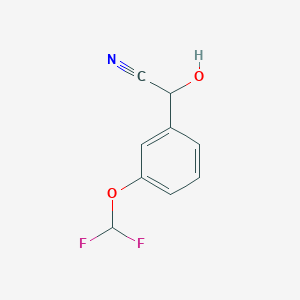
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a chloro-substituted phenyl ring, cyclopropyl groups, and an acetamide moiety, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-benzaldehyde with cyclopropylamine to form 4-chloro-3-cyclopropylaminomethyl-benzaldehyde.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 4-chloro-3-cyclopropylaminomethyl-phenylmethanol.
Acetylation: The final step involves the acetylation of the phenylmethanol derivative with acetic anhydride in the presence of a catalyst, such as pyridine, to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
科学研究应用
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Biological Research: It is used as a tool compound to study the effects of cyclopropyl groups on biological activity.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups and chloro-substituted phenyl ring contribute to its binding affinity and selectivity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
相似化合物的比较
Similar Compounds
2-(4-Chloro-3-aminomethyl-phenyl)-N-cyclopropyl-acetamide: Lacks the cyclopropylamine moiety.
2-(4-Chloro-3-cyclopropylaminomethyl-phenyl)-acetamide: Lacks the N-cyclopropyl group.
属性
分子式 |
C15H19ClN2O |
|---|---|
分子量 |
278.78 g/mol |
IUPAC 名称 |
2-[4-chloro-3-[(cyclopropylamino)methyl]phenyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C15H19ClN2O/c16-14-6-1-10(8-15(19)18-13-4-5-13)7-11(14)9-17-12-2-3-12/h1,6-7,12-13,17H,2-5,8-9H2,(H,18,19) |
InChI 键 |
KLDXCMFORZXQQY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NCC2=C(C=CC(=C2)CC(=O)NC3CC3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine](/img/structure/B8282662.png)








![7-(dibenzylamino)-N-(3-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B8282708.png)



